molecular formula C10H10BrN3S B13254006 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13254006
M. Wt: 284.18 g/mol
InChI Key: JQHUMACKAFHVDY-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a thiadiazole ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the bromination of 5-methyl-1,3,4-thiadiazole followed by the introduction of the aniline moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Amines and other reduced derivatives.

Scientific Research Applications

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Bromo-5-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline can be compared with other thiadiazole derivatives such as:

  • 2-Bromo-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-bromo-1,3,4-thiadiazole
  • 2-Bromo-5-ethyl-1,3,4-thiadiazole

Uniqueness

The presence of the aniline moiety in this compound distinguishes it from other similar compounds. This structural feature contributes to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

2-bromo-5-methyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H10BrN3S/c1-7-2-3-9(11)10(4-7)12-5-8-6-15-14-13-8/h2-4,6,12H,5H2,1H3

InChI Key

JQHUMACKAFHVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)NCC2=CSN=N2

Origin of Product

United States

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